molecular formula C22H23N3O5S B12171125 Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B12171125
M. Wt: 441.5 g/mol
InChI Key: OVZAZDBYECPGSH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a spirocyclic nonane, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and spirocyclic compounds, such as:

Uniqueness

What sets Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate apart is its combination of a thiazole ring, a spirocyclic nonane, and a phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Biological Activity

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Features

The compound features a thiazole ring and a spirocyclic moiety, which are significant for its biological activity. The presence of both a carboxylate and an amide functional group enhances its potential reactivity and interaction with biological targets. The molecular formula is C22H23N3O5S, with a molecular weight of approximately 459.5 g/mol .

Antimicrobial Activity

Research indicates that derivatives of thiazole rings, including the compound , exhibit notable antimicrobial properties . In particular, compounds containing thiazole moieties have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiazole derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ciprofloxacin and ketoconazole .

Anticancer Potential

This compound has also been investigated for its anticancer properties . In vitro assays have revealed cytotoxic effects against cancer cell lines, with some derivatives outperforming conventional chemotherapeutics like doxorubicin in specific contexts . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance the cytotoxicity of these compounds .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors within cells, potentially modulating key biological pathways involved in disease processes . Molecular docking studies have provided insights into these interactions, revealing how the compound binds to target proteins through hydrophobic contacts and hydrogen bonding .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that require careful optimization to maximize yield and purity. Researchers are actively exploring various synthetic routes to develop derivatives with enhanced biological activities .

Case Studies

Several case studies highlight the compound's potential:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potency comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : In another study, derivatives showed cytotoxic effects on A431 and Jurkat cell lines, indicating potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThiazole ringAntimicrobial
Compound BSpirocyclic structureAnticancer
Compound CAmide functionalityEnzyme inhibition

This compound stands out due to its unique combination of structural features that may confer distinct pharmacological properties not found in other similar compounds .

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H23N3O5S/c1-30-19(28)17-18(14-7-3-2-4-8-14)31-21(24-17)23-15(26)9-12-25-16(27)13-22(20(25)29)10-5-6-11-22/h2-4,7-8H,5-6,9-13H2,1H3,(H,23,24,26)

InChI Key

OVZAZDBYECPGSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4

Origin of Product

United States

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